molecular formula C6H13ClSi B092539 3-Chloroallyltrimethylsilane CAS No. 18187-39-8

3-Chloroallyltrimethylsilane

Cat. No.: B092539
CAS No.: 18187-39-8
M. Wt: 148.7 g/mol
InChI Key: PCULCDOARKKVRX-SNAWJCMRSA-N
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Description

3-Chloroallyltrimethylsilane, also known as 1-Chloro-3-trimethylsilylpropene, is an organosilicon compound with the molecular formula ClCH=CHCH2Si(CH3)3. This compound is notable for its utility in organic synthesis, particularly in the formation of homoallylic ethers and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroallyltrimethylsilane can be synthesized through the reaction of allyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroallyltrimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the allyl group can participate in addition reactions.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Lewis Acids: Used in the reaction with aldehydes to form homoallylic ethers.

    Bases: Such as sodium hydride, used in substitution reactions.

Major Products:

    Homoallylic Ethers: Formed from the reaction with aldehydes.

    Substituted Allyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloroallyltrimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of silicon-containing polymers and materials.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloroallyltrimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom can stabilize negative charges, making the compound versatile in various chemical transformations. The molecular targets and pathways involved include the formation of carbon-silicon bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

    Allyltrimethylsilane: Similar structure but without the chlorine atom.

    Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.

    Trimethylsilylpropene: Lacks the chlorine atom but has a similar carbon backbone.

Uniqueness: 3-Chloroallyltrimethylsilane is unique due to the presence of both a chlorine atom and a trimethylsilyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

[(E)-3-chloroprop-2-enyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-8(2,3)6-4-5-7/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCULCDOARKKVRX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18187-39-8
Record name 3-Chloroallyltrimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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